molecular formula C11H12ClF3N2O2 B1608244 Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate CAS No. 332361-10-1

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate

Cat. No. B1608244
CAS RN: 332361-10-1
M. Wt: 296.67 g/mol
InChI Key: BWMGEOWYULCWDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate involves several steps. One method includes the coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by hydrolysis . Another approach utilizes direct chlorination and fluorination of 3-picoline to obtain 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and other transformations .


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.5030 (lit.)

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety, a key component of this compound, is extensively used in the agrochemical industry. It plays a crucial role in the synthesis of crop protection agents. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of TFMP derivatives . These compounds are used to protect crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names.

Pharmaceutical Development

Several TFMP derivatives, including our compound of interest, have found applications in pharmaceuticals. They are part of the structural motif in active ingredients for drugs . The presence of the TFMP group has been associated with market approval for five pharmaceutical products, and many more are undergoing clinical trials. The compound’s derivatives are believed to enhance the efficacy and stability of pharmaceuticals .

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved, indicating the compound’s significance in animal health and treatment .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic molecules. Its derivatives are used to create more complex structures that are pivotal in the development of both agrochemical and pharmaceutical products .

Peptide Synthesis

The compound’s derivatives are applied in peptide synthesis, which is fundamental in creating therapeutic peptides and proteins. This application underscores the compound’s role in advancing biochemical research and drug design .

Material Science

TFMP derivatives are being explored for their potential in material science. Their unique properties could lead to the development of novel materials with specific desired characteristics, such as increased durability or enhanced electrical conductivity .

Catalysis

The structural features of TFMP derivatives make them suitable for use as catalysts in various chemical reactions. Their ability to influence reaction pathways can lead to more efficient and selective synthesis processes .

Fluorine Chemistry Research

The compound is a subject of interest in the field of fluorine chemistry, where researchers explore the effects of fluorine atoms on the biological activities and physical properties of molecules. This research could lead to the discovery of new applications and the development of fluorinated organic chemicals .

Safety and Hazards

  • Evacuate personnel to safe areas in case of spills or leaks .

Future Directions

As research continues, novel applications of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate are expected to emerge. Its unique properties make it a promising candidate for further exploration in both agrochemical and pharmaceutical fields .

properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-19-9(18)3-2-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGEOWYULCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379533
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate

CAS RN

332361-10-1
Record name Methyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332361-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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